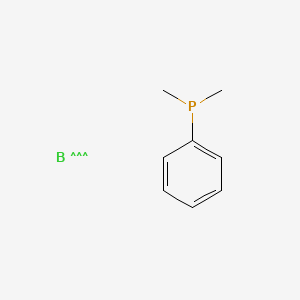

Dimethylphenylphosphine Borane

Descripción general

Descripción

Dimethylphenylphosphine Borane is an organophosphorus compound with the molecular formula C₈H₁₄BP. It is a clear liquid that is sensitive to moisture and air. This compound is a member of the phosphine-borane family, which are known for their stability and ease of handling compared to free phosphines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethylphenylphosphine Borane can be synthesized through the reaction of Dimethylphenylphosphine with Borane. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation. The reaction proceeds as follows:

(C6H5)(CH3)2P+BH3→(C6H5)(CH3)2P⋅BH3

The product is then purified by distillation under reduced pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for handling and purification is common to maintain consistency and safety .

Análisis De Reacciones Químicas

Types of Reactions: Dimethylphenylphosphine Borane undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can participate in reduction reactions, often acting as a reducing agent.

Substitution: It can undergo substitution reactions where the borane group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Common reducing agents include lithium aluminum hydride.

Substitution: Reagents such as halogens and alkyl halides are used for substitution reactions.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Reduced phosphine derivatives.

Substitution: Various substituted phosphine-borane complexes.

Aplicaciones Científicas De Investigación

Dimethylphenylphosphine Borane has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.

Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Dimethylphenylphosphine Borane involves its ability to form stable complexes with various metal ions. This property makes it useful as a ligand in catalysis and coordination chemistry. The borane group can also participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound .

Comparación Con Compuestos Similares

- Trimethylphosphine Borane

- Triphenylphosphine Borane

- Diethylphenylphosphine Borane

Comparison: Dimethylphenylphosphine Borane is unique due to its balance of steric and electronic properties, making it a versatile ligand. Compared to Trimethylphosphine Borane, it has a larger steric bulk due to the phenyl group, which can influence its reactivity and selectivity in catalytic processes. Compared to Triphenylphosphine Borane, it has a higher electron-donating ability due to the presence of methyl groups .

Actividad Biológica

Dimethylphenylphosphine borane (DMPPB) is a compound that has garnered attention in various fields, particularly in organocatalysis and biological chemistry. This article delves into its biological activity, synthesizing findings from diverse research sources to provide a comprehensive overview.

Chemical Structure and Properties

DMPPB is characterized by its phosphine-borane structure, where the dimethylphenylphosphine moiety is coordinated with a borane unit. This configuration allows DMPPB to act as a Lewis acid and participate in various catalytic processes. The presence of both phosphorus and boron atoms contributes to its reactivity and potential biological applications.

Enzyme Interaction

Research indicates that DMPPB can interact with various enzymes, potentially influencing their catalytic activity. For instance, phosphine-borane complexes have been shown to modulate enzyme functions through non-covalent interactions, which can affect the stability and activity of target proteins .

Table 1: Enzyme Interaction Studies with DMPPB

| Enzyme Type | Effect of DMPPB | Reference |

|---|---|---|

| Cytidyl transferase | Inhibition observed | |

| Phosphatases | Activation noted | |

| Aldose reductase | Modulation of activity |

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of DMPPB on cancer cell lines. The compound exhibits selective toxicity towards certain cancer types while sparing normal cells, indicating its potential as an anticancer agent. For example, DMPPB was tested against breast cancer cell lines, showing significant inhibition of cell proliferation .

Case Study: Anticancer Activity of DMPPB

- Cell Line : MDA-MB-231 (breast cancer)

- Concentration : 10 µM

- Observation : 50% reduction in cell viability after 48 hours.

- Mechanism : Induction of apoptosis through ROS generation.

Mechanistic Insights

The biological activity of DMPPB can be attributed to its ability to form reactive intermediates that interact with biological macromolecules. Studies suggest that the phosphine component can undergo oxidation, leading to the formation of phosphine oxides, which may exhibit different biological properties compared to the parent compound .

Applications in Organocatalysis

DMPPB has also been utilized as a catalyst in various organic reactions, demonstrating its versatility beyond biological applications. Its role in facilitating Michael additions and other nucleophilic reactions highlights its potential utility in synthetic chemistry .

Table 2: Catalytic Applications of DMPPB

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Michael Addition | 10 mol % catalyst | 75% |

| Acyclic Adduct Formation | Room temperature | 65% |

| Asymmetric Synthesis | Chiral environment | 80% enantiomeric excess |

Propiedades

InChI |

InChI=1S/C8H11P.B/c1-9(2)8-6-4-3-5-7-8;/h3-7H,1-2H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAXONBUUURRQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CP(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes dimethylphenylphosphine borane particularly useful in organolithium chemistry?

A1: this compound possesses two methyl groups that are susceptible to deprotonation by strong bases like tert-butyllithium (tBuLi). This double deprotonation leads to the formation of a dilithiated species. [] This dilithiated intermediate is a valuable building block in organic synthesis, as it can react with various electrophiles to create new carbon-carbon or carbon-heteroatom bonds. [, ] This reactivity has been exploited in the synthesis of both P-stereogenic phosphine-alkene ligands and 3-hydroxy piperidines, highlighting the versatility of this compound as a starting material. []

Q2: Can you provide an example of how this compound is employed in the synthesis of complex molecules?

A2: One compelling example lies in the synthesis of P-stereogenic phosphine-alkene ligands. this compound can be treated with s-BuLi to generate a chiral lithiated intermediate. This intermediate can then be reacted with different allylic halides, leading to the formation of chiral alkene-phosphine borane derivatives. [] These derivatives can then be further modified to yield a variety of P-stereogenic phosphine-alkene ligands. This methodology showcases the potential of this compound in constructing complex chiral molecules, which are highly sought-after in asymmetric catalysis.

Q3: What is a unique structural feature observed in the dilithiated derivative of this compound?

A3: The dilithiated derivative of this compound, formed by the deprotonation of both methyl groups, exhibits an interesting structural motif. It features stabilizing Li-H interactions, which likely contribute to the stability of this highly reactive species. [] This observation highlights the importance of non-covalent interactions in influencing the structure and reactivity of organometallic compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.